BenchChemオンラインストアへようこそ!

ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Crystallography Conformational analysis Solid-state stability

Ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 760940-83-8; MFCD15093816; C₂₂H₂₀N₂O₂S; MW 376.47 g/mol) is a bicyclic heterocycle belonging to the thiazolo[3,2-a]pyrimidine family. The compound features a fused thiazole-pyrimidine core with an ethyl carboxylate substituent at position 6, a methyl group at position 7, and phenyl rings at positions 3 and 5 in a 5H-reduced ring system.

Molecular Formula C22H20N2O2S
Molecular Weight 376.47
CAS No. 760940-83-8
Cat. No. B2718099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS760940-83-8
Molecular FormulaC22H20N2O2S
Molecular Weight376.47
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=CS2)C4=CC=CC=C4)C
InChIInChI=1S/C22H20N2O2S/c1-3-26-21(25)19-15(2)23-22-24(20(19)17-12-8-5-9-13-17)18(14-27-22)16-10-6-4-7-11-16/h4-14,20H,3H2,1-2H3
InChIKeyGLMSPFYXFPLBRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 760940-83-8): Core Scaffold Identity for Structure-Guided Procurement


Ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 760940-83-8; MFCD15093816; C₂₂H₂₀N₂O₂S; MW 376.47 g/mol) is a bicyclic heterocycle belonging to the thiazolo[3,2-a]pyrimidine family [1]. The compound features a fused thiazole-pyrimidine core with an ethyl carboxylate substituent at position 6, a methyl group at position 7, and phenyl rings at positions 3 and 5 in a 5H-reduced ring system [1]. Its single-crystal structure has been solved (space group P1̄, Z=8, four molecules per asymmetric unit), and the compound adopts an aryl group-down conformation at C5, distinguishing it from substituted-phenyl analogs that adopt aryl group-up conformations [1]. This conformational signature directly influences intermolecular packing and supramolecular aggregation, making it a structurally validated reference scaffold for crystallography-driven drug design and physicochemical series development [1].

Why 3,5-Diphenyl Substitution in Ethyl 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates Cannot Be Interchanged Without Conformational and Potency Consequence


The 3,5-diphenyl architecture of compound 760940-83-8 is not a routine substitution variant. Crystallographic evidence shows that unsubstituted phenyl rings at C3 and C5 force the C5-aryl group into a distinct aryl group-down conformation, in contrast to the aryl group-up conformation adopted by analogs with substituted phenyl rings [1]. This conformational switching controls C–H…O, C–H…N, and π…π intermolecular interaction patterns that govern solid-state stability and dissolution behavior [1]. Furthermore, the 3-phenyl subsite is absent in the commonly encountered mono-phenyl series (e.g., ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate), which is synthesized via Biginelli-type condensation with a single aromatic aldehyde input [2]. Substituting the 3,5-diphenyl compound with a mono-phenyl or 2-substituted analog therefore alters the conformational landscape, hydrogen-bonding capacity, and lipophilicity profile, making generic interchange chemically and functionally unjustified [1][2].

Quantitative Differentiation Evidence for Ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (760940-83-8) vs. Closest Analogs


Conformational Switching and Crystal Packing Divergence vs. Substituted-Phenyl and Mono-Phenyl Analogs

Compound 760940-83-8 (designated as compound 1 in the crystallographic study) adopts an aryl group-down conformation at C5, whereas all analogs bearing substituted phenyl rings at C5 adopt aryl group-up conformations [1]. The unsubstituted 3,5-diphenyl arrangement results in a P1̄ space group with Z=8 and four molecules in the asymmetric unit—a packing density and symmetry that is not replicated by any of the comparator compounds (2–5) in the same study [1]. This directly controls the intermolecular C–H…O, C–H…N, N–H…N, O–H…N, C–H…π, and π…π weak interaction networks [1]. For procurement purposes, the combination of the 3-phenyl group (absent in the Biginelli-type mono-phenyl analog, where typical isolated yield is 76% under ultrasound-catalyzed conditions [2]) and the unsubstituted 5-phenyl ring constitutes a unique conformational identity that dictates solid-state properties, solubility, and reproducibility in crystallization-based workflows [1][2].

Crystallography Conformational analysis Solid-state stability

6-Ethyl Carboxylate vs. 6-Acetyl Substituent: Antimicrobial Scaffold Potential Comparison

The 6-ethyl carboxylate group of compound 760940-83-8 differentiates it from the structurally closest reported bioactive congener series: 1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-a]pyrimidine-6-yl)ethanone derivatives (4a–l), which carry a 6-acetyl substituent instead of the 6-ethyl carboxylate [1]. In that series, derivative 4k emerged as a broad-spectrum antibacterial agent and 4l as a good antifungal agent compared to standard drugs, with molecular docking against DNA gyrase (PDB 1KZN) providing a validated binding mode [1]. The 6-ethyl carboxylate present in 760940-83-8 replaces the acetyl group with a hydrogen-bond-accepting ester functionality that alters both the electrostatic surface and the metabolic liability profile of the scaffold [1]. While direct antimicrobial MIC data for 760940-83-8 are not publicly available, the shared 7-methyl-3,5-diphenyl-5H-thiazolo[3,2-a]pyrimidine core with the validated antimicrobial ethanone series establishes it as a differentiated, purchasable starting scaffold for 6-position SAR exploration [1].

Antimicrobial DNA gyrase docking Scaffold comparison

Acetylcholinesterase (AChE) Inhibitory Potential: Class-Level Evidence with Quantitative Baseline for 6-Carboxylate Derivatives

The broader 5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester chemotype has been validated as a human acetylcholinesterase (hAChE) inhibitory scaffold. A focused series of thiazolo[3,2-a]pyrimidine bromide salts achieved >70% hAChE inhibition at 10 µM with IC₅₀ values in the 1 µM range in an Ellman-based colorimetric assay [1]. Separately, a series of 6-acetyl-5H-thiazolo[3,2-a]pyrimidine derivatives and 5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester derivatives demonstrated >50% hAChE inhibition at 10 µM [2]. Compound 760940-83-8 belongs to this same 6-carboxylate ester subclass and has not yet undergone direct AChE testing, but the intact 5H-thiazolo[3,2-a]pyrimidine-6-ethyl carboxylate pharmacophore aligns it with a chemotype that has yielded IC₅₀ values in the low micromolar range [1][2]. The 3,5-diphenyl decoration offers additional aromatic stacking potential at the peripheral anionic site of AChE compared to mono-phenyl variants [1].

Acetylcholinesterase inhibition Alzheimer's disease hAChE IC50

Lipophilicity Profile: Calculated Log P Establishes CNS Drug-Likeness Advantage over Polar Carboxylate Congeners

The thiazolo[3,2-a]pyrimidine scaffold has undergone systematic lipophilicity characterization via RP-TLC and RP-HPLC, establishing that all analyzed derivatives exhibit chromatographic lipophilicity parameters (RM⁰ and log kw) >0 and <5, consistent with Lipinski's rule for oral bioavailability [1]. While compound 760940-83-8 was not among the 27 derivatives directly measured in that study, the presence of two unsubstituted phenyl rings and a single ethyl ester predicts a Clog P value in the optimal CNS drug-like range (~3–4), substantially higher than the mono-phenyl or carboxylate-salt analogs commonly used in the AChE inhibitor class [1]. The elevated lipophilicity conferred by the 3,5-diphenyl motif is expected to enhance blood-brain barrier permeation while maintaining solubility in lipid phases, a critical differentiation for CNS-targeted procurement [1].

Lipophilicity Drug-likeness Log P

Synthetic Accessibility via One-Pot Multi-Component Route: Yield Benchmark Against Mono-Phenyl Analog

Compound 760940-83-8 is accessible through a one-pot three-component cyclocondensation of 4-phenylthiazole-2-amine, acetylacetone equivalents, and aromatic aldehydes, catalyzed by p-toluene sulfonic acid (PTSA) in acetonitrile [1]. Although final yields for the 3,5-diphenyl variant are not published in isolation, the closely related mono-phenyl analog ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was obtained in 76% yield under optimized ultrasound-assisted, solvent-free Biginelli conditions with Amberlyst-15 catalyst (molar ratio 2-aminothiazole:benzaldehyde:ethyl acetoacetate = 1.4:1.0:1.4, 50 mg catalyst, 80°C, 6 h) [2]. The 3,5-diphenyl target compound requires an additional phenyl group incorporation, which is achieved by using substituted 4-phenylthiazole-2-amine starting materials that pre-install the 3-phenyl ring, thereby preserving the convergent nature of the one-pot protocol [1]. This synthetic route contrasts with linear multi-step routes often required for 2-arylidene-substituted analogs [2].

Multi-component synthesis Cyclocondensation Process scalability

Molecular Weight and Hydrogen Bond Acceptor Profile Advantage for Fragment-Based Library Design vs. Higher-MW 2-Arylidene Carboxylate Derivatives

With a molecular weight of 376.47 g/mol, 2 hydrogen bond acceptors (ester carbonyl and thiazole nitrogen; the pyrimidine nitrogen acts as a weak acceptor), and 0 hydrogen bond donors, compound 760940-83-8 occupies a favorable position between fragment-like and lead-like chemical space (MW <400, HBD=0) [1]. In contrast, the extensively studied 2-arylidene-substituted thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives (e.g., compound 4c from the antimicrobial study: methyl (2Z)-5-(4-bromophenyl)-2-[(3,4-difluorophenyl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate) carry MW increases of 100–200 Da due to the exocyclic arylidene and additional ring substituents [2][1]. This MW expansion directly compromises ligand efficiency metrics and fragment-growth strategies. The unadorned 3,5-diphenyl-6-ethyl carboxylate scaffold of 760940-83-8 therefore represents a more versatile core for fragment elaboration, with lower risk of exceeding the Rule-of-Five boundaries during optimization [1].

Fragment-based drug discovery Molecular properties Lead-likeness

Validated Application Scenarios for Ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (760940-83-8) in Scientific Procurement


Crystallography-Driven Conformational Reference Standard for Thiazolo[3,2-a]pyrimidine Solid-State Studies

Compound 760940-83-8 serves as the definitive crystallographic reference for the aryl group-down conformation in 5H-thiazolo[3,2-a]pyrimidines with unsubstituted C5-phenyl rings [1]. Procurement is warranted when researchers require a fully solved crystal structure (P1̄, Z=8) for comparative packing analysis, polymorphism screening, or co-crystallization studies with biological targets [1].

6-Position SAR Exploration Platform for Antimicrobial DNA Gyrase Inhibitor Optimization

The 7-methyl-3,5-diphenyl core shared with the validated antibacterial ethanone series (compounds 4a–l) makes 760940-83-8 a strategic starting point for replacing the 6-acetyl group with the 6-ethyl carboxylate and evaluating downstream effects on DNA gyrase inhibition [2]. The ester functionality can be hydrolyzed to the carboxylic acid for further amide or ester diversification [2].

CNS-Penetrant Acetylcholinesterase Inhibitor Lead Generation Using a Low-Micromolar Class Baseline

The 5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester chemotype has demonstrated hAChE IC₅₀ values in the 1 µM range [3][4]. Compound 760940-83-8, with its favorable MW (376.47) and predicted CNS-range lipophilicity (Clog P ~3–4), is suitable for direct procurement as a starting point for synthesizing and testing 3,5-diaryl AChE inhibitor libraries [3][4][5].

Fragment-Based Drug Discovery Core with Zero HBD and MW <400 for Efficient Growth Vector Exploration

Possessing 0 hydrogen bond donors, MW 376.47, and exactly 2 hydrogen bond acceptors, compound 760940-83-8 meets fragment growth criteria better than the higher-MW 2-arylidene carboxylate class [6][7]. Procurement for FBDD programs enables C2, C6, and C7 vector elaboration without premature Rule-of-Five violation [6].

Quote Request

Request a Quote for ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.